tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate
Description
tert-Butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate (CAS 94670-45-8, molecular formula C₁₅H₂₁NO₃, molecular weight 263.33 g/mol) is a carbamate derivative featuring a phenyl group, a ketone moiety, and a tert-butyloxycarbonyl (Boc) protecting group. This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group safeguards amines during multi-step reactions . Its structure combines aromatic (phenyl) and carbonyl (4-oxo) functionalities, enabling diverse reactivity in nucleophilic additions, reductions, and cross-coupling reactions.
Properties
IUPAC Name |
tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-13(9-10-17)11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUYWIKFGQHAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Acidic conditions (e.g., HCl, TFA)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Free amines
Scientific Research Applications
tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate involves the reactivity of its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various biochemical and chemical reactions . The aldehyde group can undergo oxidation or reduction, depending on the reagents used .
Comparison with Similar Compounds
Substituent Variations
Key structural analogs differ in substituents at the phenyl ring, carbonyl position, or cyclization patterns. These modifications influence physicochemical properties (e.g., solubility, lipophilicity) and reactivity:
Halogenated Derivatives
Pharmacological Relevance
- Fluoro-Methyl Analog (1612176-02-9) : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets, common in kinase inhibitors .
- Cyanooxane Derivative (1860028-25-6): The cyano group stabilizes transition states in protease inhibition .
Market and Commercial Viability
- Brominated Derivatives (e.g., 306937-14-4) : High demand in agrochemical and pharmaceutical markets due to versatility in cross-coupling .
- Parent Compound (94670-45-8): Limited availability (currently out of stock) underscores its niche role in bespoke syntheses .
Research Findings and Trends
- Steric Effects : Cyclopropyl and tert-butyl groups in analogs like 4261-80-7 reduce conformational flexibility, favoring selective receptor interactions .
- Electronic Tuning: Electron-withdrawing groups (e.g., cyano in 1860028-25-6) enhance stability in acidic environments, critical for oral drug development .
- Catalytic Applications : The sulfanylidene derivative’s sulfur moiety facilitates asymmetric catalysis, a growing area in green chemistry .
Biological Activity
tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate is a synthetic organic compound that has gained attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential applications in medicine.
- IUPAC Name : this compound
- Molecular Formula : C15H21NO3
- Molecular Weight : 277.34 g/mol
- CAS Number : 150935-37-8
The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical targets. These interactions can lead to modulation of various cellular pathways, including:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways crucial for cell survival.
- Receptor Modulation : It may bind to specific receptors, influencing signal transduction processes that regulate cellular functions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains, particularly those that are resistant to conventional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.78 μg/mL | Strong |
| Enterococcus faecium (VREfm) | 1.56 μg/mL | Moderate |
| Escherichia coli | Not effective | - |
The compound exhibits strong bactericidal properties against Gram-positive bacteria, while showing limited or no activity against Gram-negative strains .
Cytotoxicity Studies
Cytotoxicity assessments on mammalian cell lines indicate that this compound demonstrates selective toxicity towards bacterial cells over mammalian cells, suggesting a favorable therapeutic index.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MCR-5 (lung fibroblast) | >100 | High |
| BJ (skin fibroblast) | >100 | High |
This selectivity is crucial for minimizing side effects in potential therapeutic applications .
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at a pharmaceutical company evaluated the antibacterial efficacy of this compound against a panel of resistant bacterial strains. The compound was found to inhibit biofilm formation and reduce bacterial load in infected tissues in vitro.
Case Study 2: Enzyme Inhibition
Further research indicated that the compound acts as a potent inhibitor of a specific enzyme involved in bacterial cell wall synthesis. This mechanism was confirmed through kinetic studies, which demonstrated competitive inhibition with a Ki value in the low micromolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
